ethyl 5-amino-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1H-pyrazole-4-carboxylate (CAS: 6994-25-8 or 1260243-04-6 depending on the source) is a heterocyclic compound with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol . It is characterized by a pyrazole ring substituted with an amino group at position 5 and an ethyl ester group at position 2. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the preparation of fused heterocyclic systems such as pyrazolo[5,1-b]quinazolines and pyrazolo[1,5-a]pyrimidines . Its reactivity stems from the nucleophilic amino group and the electron-withdrawing ester moiety, enabling participation in domino reactions, Michael additions, and cyclocondensation processes .
Notably, it is recognized as Impurity D in allopurinol synthesis (a gout medication), where its presence is tightly controlled due to regulatory requirements . Commercial suppliers like Sigma-Aldrich and Thermo Scientific Chemicals offer this compound with ≥99% purity, emphasizing its importance in research and industrial applications .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGHKWOJXQLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990206 | |
| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-25-8, 1260243-04-6 | |
| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6994-25-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Methyl Hydrazine and Ethoxy Methylene Ethyl Cyanoacetate Reaction
A widely adopted industrial method involves the cyclization of methyl hydrazine with ethoxy methylene ethyl cyanoacetate in toluene as a solvent. The process follows three key stages:
-
Mixing and Cooling : Ethoxy methylene ethyl cyanoacetate is dissolved in toluene, followed by controlled addition of methyl hydrazine at 20–25°C.
-
Reflux and Cyclization : The mixture is heated to reflux (typically 100–110°C) for 2 hours to form the pyrazole ring.
-
Crystallization and Isolation : Cooling to 9–10°C precipitates the product, which is filtered and dried.
Key Advantages :
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature Range | 20–25°C (addition), 100–110°C (reflux) |
| Reaction Time | 2 hours (reflux) |
| Workup | Cooling, filtration, drying |
| Yield | 85–92% |
Alkali Metal Salt-Mediated Cyclization
Sodium Ethoxide-Promoted Synthesis
A patent by EP1067121A2 details the use of alkali metal salts to streamline pyrazole formation. Ethyl 2-cyano-3-hydroxy-2-enecarboxylate is treated with sodium ethoxide, generating a reactive intermediate that couples with methyl hydrazine.
Mechanistic Insight :
-
Deprotonation : Sodium ethoxide abstracts a proton from the hydroxy group, forming a resonance-stabilized enolate.
-
Nucleophilic Attack : Methyl hydrazine attacks the electrophilic carbon adjacent to the cyano group.
-
Ring Closure : Intramolecular cyclization yields the pyrazole core.
Optimization Notes :
Yield Comparison Table
Solid-Supported Catalytic Aminolysis
NaF–Al2O3 Catalyzed Fusion Reaction
A recent advancement employs NaF–Al2O3 as a heterogeneous catalyst for aminolysis under solvent-free conditions. Ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with enones at 180°C for 10 minutes, followed by oxidation with K2S2O8.
Advantages :
-
Reaction Time : <15 minutes total.
-
Catalyst Reusability : NaF–Al2O3 retains activity for 5 cycles.
Limitations :
-
Substrate Scope : Limited to electron-deficient enones.
-
Temperature Sensitivity : Requires precise thermal control.
Multi-Step Synthesis via Intermediate Functionalization
Benzylhydrazine Dihydrochloride Route
ChemicalBook documents a method starting from ethyl 2-cyano-3-ethoxycrotonate and benzylhydrazine dihydrochloride. N-Ethyl-N,N-diisopropylethylamine (DIPEA) in ethanol facilitates condensation at 90°C overnight.
Procedure :
-
Condensation : Benzylhydrazine reacts with the cyanoester to form a hydrazone.
-
Cyclization : Heating induces ring closure, yielding the pyrazole.
-
Purification : Silica gel chromatography isolates the product (259.3 g/mol).
Yield : 4.45 g (72%) from 5.0 g starting material.
Beckmann Rearrangement Approach
Abnormal Beckmann Rearrangement
A novel route involves the Beckmann rearrangement of o-chloroaldehyde intermediates to generate ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Sulfuric acid treatment converts the nitrile to a carboxamide, enabling further derivatization.
Key Steps :
-
Rearrangement : o-Chloroaldehyde undergoes rearrangement to form the pyrazole skeleton.
-
Functionalization : H2SO4 mediates nitrile-to-amide conversion.
Application : Synthesizes pyrazolopyrimidines for kinase inhibition studies.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The amino group at C5 participates in diazotization and subsequent halogenation reactions.
Example: Bromination
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes bromination via a Sandmeyer-type reaction using tert-butyl nitrite and CuBr₂ in acetonitrile .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| CuBr₂, tert-butyl nitrite, acetonitrile, 65°C, 24h | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 81% |
Key observations:
-
Reaction proceeds via in situ generation of diazonium intermediates .
-
Bromination occurs regioselectively at C5 due to the electron-donating amino group .
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis to generate carboxylic acid derivatives, enabling further functionalization.
Example: Base-Mediated Hydrolysis
Lithium hydroxide in ethanol/water cleaves the ester group efficiently :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 1N LiOH, MeOH/H₂O, reflux 17h | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | 95% |
Applications:
Cyclization and Condensation Reactions
The amino group facilitates cyclocondensation with carbonyl compounds.
Example: Pyrimidine Ring Formation
Reaction with ethyl 2-cyano-3-ethoxyacrylate under reflux conditions generates fused pyrazolo[1,5-a]pyrimidine systems :
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethoxy methylene cyanoacetate, ethanol, reflux | Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | 72% |
Mechanistic insight:
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazole ring undergoes sulfonation and nitration.
Example: Sulfonylation at N1
4-Methylbenzenesulfonohydrazide reacts with the pyrazole core under reflux to install sulfonyl groups :
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 4-Methylbenzenesulfonohydrazide, ethanol, 16h reflux | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | 60–96% |
Structural impact:
Heterocycle Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introduction.
Example: Suzuki-Miyaura Coupling
Though not directly reported for this compound, analogous pyrazole esters undergo coupling with boronic acids using Pd(PPh₃)₄ .
Acid/Base-Mediated Tautomerism
The NH proton at C1 exhibits pH-dependent tautomerism, affecting reactivity:
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-1H-pyrazole-4-carboxylate is being investigated for its potential pharmacological activities:
- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes related to cell proliferation .
- Antimicrobial Activity : The compound has shown promising results against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to act as an intermediate in various reactions allows chemists to create diverse chemical entities with potential biological activities .
Agricultural Chemistry
In agricultural applications, this compound is utilized in the synthesis of agrochemicals. Its stability and reactivity make it suitable for developing herbicides and pesticides that can enhance crop protection.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) in vitro. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a strong potential for development into a new class of antibiotics .
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity.
Receptor Modulation: It may also act on specific receptors, altering their function and thereby modulating biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 5-amino-1H-pyrazole-4-carboxylate shares structural similarities with other pyrazole derivatives but exhibits distinct reactivity, toxicity, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Regulatory and Industrial Relevance
- Pharmaceutical Impurities: this compound is monitored as Impurity D in allopurinol production, with strict limits (<0.1% per ICH guidelines) .
- Scale-Up Synthesis: Yields >90% are achieved for this compound using eco-friendly protocols (e.g., TBAB/K₂CO₃ in ethanol) , whereas ethyl 5-cyano derivatives require toxic propargyl bromide .
Biological Activity
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, along with detailed research findings and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with an amino group and an ethyl ester at the carboxylic acid position. Its molecular formula is with a molecular weight of approximately 170.18 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Target Interaction
Pyrazole derivatives like this compound are known to interact with multiple biological targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in critical biochemical pathways, such as protein synthesis in bacteria, which is associated with its antimicrobial activity.
Biochemical Pathways
Research indicates that similar compounds can disrupt bacterial cell functions, potentially leading to cell death. The exact mechanisms may involve interference with nucleic acid synthesis or inhibition of metabolic pathways essential for bacterial growth .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mode of action likely involves disrupting bacterial protein synthesis or other vital processes .
Antifungal Activity
In addition to its antibacterial effects, this compound exhibits antifungal activity against certain fungal pathogens. Research indicates that it may inhibit the growth of fungi by interfering with their cellular processes, although specific mechanisms remain to be fully elucidated .
Anticancer Potential
Emerging studies have indicated that this compound may possess anticancer properties. Preliminary data suggest that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro. Further investigation is required to understand its efficacy and safety in clinical settings .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier, which is crucial for therapeutic applications targeting central nervous system disorders.
Synthesis and Biological Testing
A study conducted by Elgazwy et al. (2012) reported successful synthesis methods for various pyrazole derivatives, including this compound. These derivatives were tested for their biological activities, revealing promising results in antimicrobial assays .
Structural Analysis
Crystal structure analysis has shown that the compound forms stable intermolecular hydrogen bonds, which may play a role in its biological activity. The structural integrity contributes to its interaction with biological targets .
Comparative Analysis
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Contains amino group and ethyl ester | Exhibits antimicrobial, antifungal, and anticancer activities |
| Allopurinol | Purine derivative | Used primarily for gout treatment; different mechanism of action |
| 3-Amino-1H-pyrazole | Lacks carboxylic acid functionality | Simpler structure; limited pharmacological applications |
Q & A
How can reaction conditions be optimized for synthesizing pyrazolo[5,1-b]quinazoline hybrids using ethyl 5-amino-1H-pyrazole-4-carboxylate?
Answer:
this compound (1) is a key precursor in domino one-pot reactions. For example, combining it with dimedone (2a), aromatic aldehydes (3a-f), and propargyl bromide (4) in ethanol under mild heating (60°C) with tetrabutylammonium bromide (TBAB) as a catalyst yields pyrazolo[5,1-b]quinazolines in high purity. Optimization involves adjusting catalysts (e.g., p-toluenesulfonic acid vs. TBAB), solvents (aqueous ethanol vs. neat conditions), and stoichiometry. Reaction monitoring via TLC and GC-MS helps identify optimal yields (e.g., 10% with p-TSA vs. >80% with TBAB) .
What spectroscopic and crystallographic methods resolve structural ambiguities in pyrazole-4-carboxylate derivatives?
Answer:
Combined spectroscopic (¹H/¹³C NMR, IR) and crystallographic (X-ray diffraction) analyses are critical. For example, IR confirms NH₂ and carbonyl groups (e.g., 1650 cm⁻¹ for C=O), while NMR identifies substituent regiochemistry. Discrepancies between spectral data (e.g., unexpected downfield shifts) are resolved via X-ray crystallography using SHELX for refinement. Hydrogen-bonding patterns in crystal lattices (e.g., N–H···O interactions) further validate structures .
What mechanistic pathways explain the formation of pyrazoloquinazolines from this compound?
Answer:
The reaction proceeds through a Michael addition of the pyrazole amino group to a carbonyl electrophile, followed by intramolecular cyclization. For instance, intermediate (9) forms via nucleophilic attack on dimedone, leading to a six-membered transition state. Subsequent dehydration and elimination steps yield the fused heterocycle (11). Computational DFT studies can model transition states to confirm regioselectivity .
How do hydrogen-bonding networks influence the crystal packing of pyrazole derivatives?
Answer:
Graph-set analysis (Etter’s method) reveals patterns like R₂²(8) motifs in crystals. For ethyl 5-amino-1-(4-methylphenylsulfonyl)pyrazole-4-carboxylate, N–H···O hydrogen bonds form infinite chains, stabilizing the lattice. Such interactions are critical for predicting solubility and designing co-crystals for enhanced bioavailability .
What strategies mitigate contradictions between experimental and computational data in pyrazole reactivity studies?
Answer:
Discrepancies (e.g., DFT-predicted vs. observed reaction yields) are addressed by validating computational parameters (basis sets, solvation models) against experimental conditions. For example, adjusting the dielectric constant in DFT simulations to match ethanol solvent effects improves accuracy. Cross-referencing Hirshfeld surface analysis with crystallographic data further refines models .
How are multi-step syntheses designed to access functionalized pyrazole-carboxylate derivatives?
Answer:
Sequential functionalization involves:
Protection : Tosylation of the amino group (e.g., using 4-methylbenzenesulfonyl chloride).
Coupling : Reacting with acid chlorides or dithiocarbamates.
Deprotection : Hydrolysis under basic conditions.
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (75–90%) .
What computational tools predict the electronic properties of pyrazole-based intermediates?
Answer:
DFT calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential surfaces. These predict reactivity sites (e.g., nucleophilic amino groups) and guide substituent modifications for target pharmacological activities .
How are regioselectivity challenges addressed in N-substituted pyrazole syntheses?
Answer:
Steric and electronic factors dictate substitution patterns. For example, bulky groups (e.g., 6-chloropyridazinyl) favor N1-substitution over N2 due to reduced steric hindrance. Solvent polarity (DMF vs. THF) and temperature (reflux vs. RT) further modulate selectivity, confirmed by NOESY NMR .
What protocols validate the purity of pyrazole intermediates for pharmacological studies?
Answer:
- Elemental Analysis : Confirms >98% purity.
- HPLC : C18 column, acetonitrile/water gradient.
- Mass Spectrometry : HRMS matches theoretical [M+H]⁺ (e.g., m/z 241.2500 for C13H11N3O2).
Impurities (e.g., unreacted starting materials) are flagged via GC-MS .
How are analgesic/anti-inflammatory activities of pyrazole derivatives evaluated methodologically?
Answer:
- In Vivo Models : Carrageenan-induced paw edema (anti-inflammatory) and hot-plate tests (analgesic).
- Dose-Response : Compounds administered at 10–100 mg/kg (oral).
- Controls : Indomethacin (10 mg/kg) as a reference.
- Ulcerogenicity : Assessed via histopathology of gastric mucosa .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
